4,6-Dibromobenzene-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBSXVSGJLAHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291780 | |
| Record name | 4,6-Dibromobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61524-51-4 | |
| Record name | NSC77964 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dibromobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Manufacturing
The primary route for the synthesis of 4,6-Dibromobenzene-1,3-diol involves the direct bromination of resorcinol (B1680541) (benzene-1,3-diol). A common and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent. chemicalbook.com In a typical procedure, resorcinol is reacted with two equivalents of NBS in a suitable solvent, such as chloroform, often in the presence of a radical initiator like azoisobutyronitrile (AIBN), and the mixture is refluxed. chemicalbook.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl groups of resorcinol activate the ring, directing the bromine atoms to the 4 and 6 positions.
Another approach involves the use of bromine in a solvent like acetic acid. univ-lemans.fr The crude product obtained from these reactions can be purified by techniques such as flash column chromatography to yield this compound as a solid. chemicalbook.com
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Typical Yield | Reference |
|---|---|---|---|---|
| Resorcinol | N-Bromosuccinimide, Azoisobutyronitrile | Chloroform | 68% | chemicalbook.com |
Chemical Reactivity and Mechanistic Investigations of 4,6 Dibromobenzene 1,3 Diol
Reaction Pathways of Bromine Substitution
The carbon-bromine bonds on the aromatic ring can potentially undergo substitution through either nucleophilic or electrophilic pathways, though the electronic nature of the ring strongly favors one over the other.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) typically involves the replacement of a leaving group, such as a halogen, on an aromatic ring by a strong nucleophile. wikipedia.orgthermofisher.comebsco.commasterorganicchemistry.com This mechanism is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex).
In 4,6-Dibromobenzene-1,3-diol, the hydroxyl groups are powerful electron-donating groups, which increase the electron density of the aromatic ring. This property generally disfavors nucleophilic aromatic substitution, as it destabilizes the required negatively charged intermediate. Consequently, direct substitution of the bromine atoms by common nucleophiles under standard SNAr conditions is not a favorable pathway. While not extensively documented for this specific molecule, such reactions would likely require harsh conditions or the use of very powerful nucleophilic reagents to proceed. wikipedia.org
Electrophilic Aromatic Substitution Dynamics
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iqrahacollege.co.inlibretexts.org The reactivity and orientation of the substitution are governed by the existing substituents.
In this compound, the molecule is highly activated towards electrophilic attack due to the two hydroxyl groups at positions 1 and 3. These are strong activating, ortho, para-directing groups. The collective directing effect of the two hydroxyl groups strongly activates the positions ortho and para to them.
Position 2: This position is ortho to both hydroxyl groups, making it highly activated and the most probable site for electrophilic substitution.
Position 5: This position is meta to both hydroxyl groups and is therefore deactivated relative to position 2.
Positions 4 and 6: These are para to one hydroxyl group and ortho to the other, but are already substituted with bromine atoms.
Therefore, further electrophilic substitution, such as nitration or halogenation, is expected to occur selectively at the C2 position. For instance, the nitration of resorcinol (B1680541) with nitric acid can lead to the formation of trinitroresorcinol (styphnic acid), highlighting the high reactivity of the resorcinol core. wikipedia.org While specific studies on this compound are not abundant, the principles of EAS suggest that reactions would proceed regioselectively at the C2 position.
Reactivity of Hydroxyl Groups in this compound
The two phenolic hydroxyl groups are key sites of reactivity, readily participating in reactions such as etherification, esterification, and oxidation.
Etherification and Esterification Reactions
Phenolic hydroxyl groups can be converted into ethers and esters.
Etherification: The formation of ethers from phenols, often via the Williamson ether synthesis, involves the reaction of the corresponding phenoxide ion with an alkyl halide. For this compound, treatment with a base (e.g., sodium hydroxide) would generate the dianion, which could then be reacted with an alkylating agent (e.g., methyl iodide or benzyl (B1604629) bromide) to yield the corresponding diether. Recent developments in copper-catalyzed etherification of aryl bromides provide milder conditions for such transformations. acs.orgacs.org
Esterification: Phenols react with carboxylic acid derivatives (such as acyl chlorides or anhydrides) or with carboxylic acids under dehydrating conditions to form esters. chem-soc.si This reaction can be performed on this compound to produce the corresponding mono- or diester derivatives. google.com These reactions are often straightforward, and various methods have been developed to facilitate them under mild conditions. chem-soc.si
A summary of potential etherification and esterification reactions is presented below.
| Reaction Type | Reagent(s) | Product Type |
| Etherification | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X) | Diether |
| Esterification | Acyl Chloride (RCOCl) / Pyridine | Diester |
| Esterification | Carboxylic Anhydride (B1165640) ((RCO)₂O) | Diester |
| Esterification | Carboxylic Acid (RCOOH) / Acid Catalyst | Diester |
Oxidation and Reduction Chemistry
The reactivity of this compound under oxidative and reductive conditions is influenced by both the phenolic and halogen functionalities.
Oxidation: Phenols can be susceptible to oxidation. The electrochemical oxidation of resorcinol has been studied, showing that it can be mineralized to carbon dioxide and water under certain conditions, often proceeding through intermediates like aliphatic carboxylic acids. frontiersin.orgnih.gov The oxidation of substituted phenols on a glassy carbon electrode has also been investigated. uc.pt For this compound, strong oxidizing agents could potentially lead to the formation of quinone-like structures or ring-opening, depending on the reaction conditions.
Reduction (Dehalogenation): The bromine atoms on the ring can be removed through reductive dehalogenation. Catalytic hydrogenation is a common method for this transformation. For example, a process for preparing 4,6-diamino-1,3-benzenediol involves the catalytic hydrogenation of a related dinitrohalobenzenediol, which removes the halogen and reduces the nitro groups. google.com Electrocatalytic dehalogenation using specific cathodes (e.g., nanoporous Pd/Ti or silver) has also been shown to be effective for removing halogens from brominated phenols in a stepwise manner. doi.orgpku.edu.cn This suggests that this compound could be selectively reduced to 4-bromobenzene-1,3-diol and subsequently to resorcinol.
Regioselective Functionalization of Diols
Achieving selective monofunctionalization of a symmetric diol like this compound presents a significant synthetic challenge, as both hydroxyl groups have identical reactivity. scirp.org However, several strategies have been developed to address this issue. ualberta.ca
Statistical Control: Using a large excess of the diol relative to the electrophile can favor the formation of the mono-substituted product over the di-substituted product based on probability. scirp.org
Catalytic Methods: Modern organocatalysis offers more sophisticated solutions. Boronic acid and borinic acid catalysts can reversibly form cyclic esters with diols, activating one hydroxyl group over the other and enabling regioselective acylation or alkylation. ualberta.carsc.org Chiral diamine-based catalysts have also been used for enantioselective acylation of meso-diols. rsc.org
Flow Chemistry: The use of flow reactors can improve selectivity in monoprotection reactions by allowing precise control over reaction time and stoichiometry, minimizing the formation of the di-protected byproduct. scirp.org
These advanced methods provide pathways to selectively modify one of the two hydroxyl groups in this compound, opening avenues for the synthesis of complex, unsymmetrically substituted derivatives. acs.org
Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the requested outline. The search for detailed research findings on the specific reactivity and catalytic transformations of this particular compound has yielded no specific results.
The outlined topics include highly specific catalytic reactions such as:
Hemiboronic Acid Catalysis for Diol Monofunctionalization
Organotin Promoted Diol Functionalization
Transition Metal Promoted Acylation
Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions
Copper-Catalyzed C-O Bond Formation
Palladium-Catalyzed Amination
While these reactions are well-established and extensively documented for a wide range of diols and aryl halides wikipedia.orgualberta.cawikipedia.orglibretexts.org, the search did not uncover any studies where this compound was the specific substrate. The literature discusses these transformations in a general context or with other example substrates, such as various carbohydrates, unprotected heterocycles, or simple aryl halides like 1,2-dibromobenzene (B107964) ualberta.canih.govresearchgate.net.
Generating content on these topics for this compound without direct scientific sources would require extrapolation from general principles, which would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on documented findings for the specified compound. Therefore, the requested article cannot be created as the necessary, specific research data is not available in the public domain according to the conducted searches.
Dehalogenation Mechanisms of Brominated Phenols
The removal of halogen substituents from aromatic compounds, a process known as dehalogenation, is a critical step in the environmental degradation of many pollutants. For brominated phenols, this process can occur through various chemical and biological pathways. Understanding these mechanisms is essential for developing remediation strategies for sites contaminated with such compounds.
Reductive Dehalogenation Pathways
Reductive dehalogenation involves the replacement of a halogen substituent with a hydrogen atom. This process is a key transformation for many halogenated aromatic compounds under anaerobic conditions. While specific studies on this compound are limited, the reactivity of other brominated phenols provides insight into the likely pathways.
In the hydrodehalogenation of various bromobenzenes over a Ni/SiO2 catalyst, the level of debromination was found to be significantly higher than that of dechlorination in mixed bromo-chloro-benzenes. researchgate.net This suggests a higher reactivity of the C-Br bond compared to the C-Cl bond under these catalytic conditions. The mechanism can be influenced by surface interactions on the catalyst, including potential halogen exchange. researchgate.net
Studies on various brominated phenols have shown that the position of the bromine atom on the aromatic ring significantly influences the rate of reductive dehalogenation. For instance, the removal of ortho-substituted bromines is generally faster than the debromination of meta- and para-substituted bromines. asm.org For example, in the dehalogenation of 2,4,6-tribromophenol (B41969), the initial steps involve the removal of the ortho bromines, leading to the formation of 4-bromophenol. asm.org
The general reaction for reductive dehalogenation can be represented as:
Ar-Br + 2e⁻ + H⁺ → Ar-H + Br⁻
This reaction requires an electron donor and a proton. In chemical reduction, reagents like Raney Nickel can serve as the catalyst and source of hydrogen. researchgate.net The efficiency of the reduction is dependent on factors such as the catalyst, solvent, and temperature.
The following table summarizes the observed dehalogenation products for different brominated phenols, which can be used to infer the potential degradation pathway of this compound.
| Starting Compound | Observed Intermediates/Products | Inferred Pathway |
| 2,4,6-Tribromophenol | 2,4-Dibromophenol (B41371), 4-Bromophenol, Phenol (B47542) | Sequential removal of ortho, then para bromines |
| 2,6-Dibromophenol (B46663) | 2-Bromophenol (B46759), Phenol | Sequential removal of ortho bromines |
| 2,4-Dibromophenol | 4-Bromophenol, 2-Bromophenol, Phenol | Removal of either ortho or para bromine |
Based on these findings, the reductive dehalogenation of this compound would likely proceed through the sequential removal of the bromine atoms at positions 4 and 6, although the precise order would depend on the specific reaction conditions.
Microbial Dehalogenation Processes
Microorganisms have evolved diverse mechanisms to dehalogenate brominated phenols, often as part of a respiratory process known as dehalorespiration, where the halogenated compound serves as a terminal electron acceptor. nih.govnih.gov This process is particularly prevalent in anaerobic environments such as marine sediments and within marine sponges, which are natural sources of brominated compounds. nih.govnih.govufz.de
Microbial consortia associated with the marine sponge Aplysina aerophoba have demonstrated the ability to reductively debrominate a variety of brominated phenols, including 2-bromophenol, 4-bromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol. nih.govnih.gov This activity is observed under methanogenic and sulfidogenic conditions, but not under denitrifying conditions, indicating that the availability of other electron acceptors can influence the process. nih.govnih.gov The dehalogenation is confirmed to be a bacterial process, as it is inhibited by antibiotics such as ampicillin (B1664943) and chloramphenicol. asm.orgnih.govnih.gov
The rate of microbial dehalogenation is also dependent on the substitution pattern of the brominated phenol. For example, the debromination of 2,4,6-tribromophenol and 2,6-dibromophenol to 2-bromophenol is more rapid than the debromination of monobrominated phenols. nih.govnih.gov This suggests a preference for the removal of bromine atoms from more highly halogenated phenols.
Several bacterial strains capable of dehalogenating brominated phenols have been isolated and characterized. For instance, Ochrobactrum sp. strain TB01 can degrade 2,4,6-tribromophenol to phenol through sequential reductive debromination, with 2,4-dibromophenol and 2-bromophenol identified as intermediates. tandfonline.com This process requires NADH as a cofactor. tandfonline.com Another example is a Desulfovibrio strain isolated from estuarine sediments that can grow by coupling the reductive dehalogenation of 2,4,6-tribromophenol to lactate (B86563) oxidation. tandfonline.com
The following table provides examples of microorganisms and their observed activity on different brominated phenols.
| Microorganism/Consortium | Substrate(s) | Observed Products | Key Findings |
| Aplysina aerophoba associated microorganisms | 2,4,6-Tribromophenol, 2,6-Dibromophenol, Monobromophenols | 2-Bromophenol, Phenol | Activity under methanogenic and sulfidogenic conditions. nih.govnih.gov |
| Ochrobactrum sp. strain TB01 | 2,4,6-Tribromophenol | 2,4-Dibromophenol, 2-Bromophenol, Phenol | Sequential reductive debromination requiring NADH. tandfonline.com |
| Desulfovibrio strain | 2,4,6-Tribromophenol | - | Utilizes 2,4,6-TBP as an electron acceptor for growth. tandfonline.com |
| Desulfoluna spongiiphila | 2,6-Dibromophenol | Phenol | Dehalogenating bacterium isolated from a marine sponge. ufz.de |
The presence of reductive dehalogenase gene motifs in these microbial communities suggests that dehalogenation can be a respiratory process. nih.govnih.gov While no studies have specifically focused on the microbial dehalogenation of this compound, the existing research on other brominated phenols strongly suggests that similar microbial processes could lead to its degradation in anaerobic environments.
Advanced Analytical and Spectroscopic Characterization of 4,6 Dibromobenzene 1,3 Diol
Spectroscopic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4,6-Dibromobenzene-1,3-diol, the aromatic protons exhibit distinct chemical shifts due to their electronic environment. The proton at the C5 position typically appears as a singlet at approximately 7.45 ppm, while the proton at the C2 position shows a singlet around 6.53 ppm when measured in deuterated methanol (B129727) (CD₃OD). d-nb.info The hydroxyl protons will also produce signals, though their chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound in CD₃OD, characteristic signals are observed at approximately 154.1 ppm (C1/C3), 134.8 ppm (C5), 103.5 ppm (C4/C6), and 99.3 ppm (C2). d-nb.info
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish connectivity between protons, typically those that are three bonds apart. libretexts.org For more complex molecules, 2D NMR is crucial for assigning proton and carbon signals definitively. nih.gov Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can further delineate the one-bond and multiple-bond correlations between proton and carbon atoms, respectively, confirming the substitution pattern of the benzene (B151609) ring. units.itresearchgate.net
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Solvent |
|---|---|---|---|---|
| ¹H | 7.45 | s | H-5 | CD₃OD d-nb.info |
| ¹H | 6.53 | s | H-2 | CD₃OD d-nb.info |
| ¹³C | 154.1 | - | C-1, C-3 | CD₃OD d-nb.info |
| ¹³C | 134.8 | - | C-5 | CD₃OD d-nb.info |
| ¹³C | 103.5 | - | C-4, C-6 | CD₃OD d-nb.info |
| ¹³C | 99.3 | - | C-2 | CD₃OD d-nb.info |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound.
High-resolution accurate mass (HRAM) spectrometry provides a highly precise measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of a compound. For this compound (C₆H₄Br₂O₂), the expected exact mass can be calculated and compared to the experimental value to confirm its identity. acs.org
A key feature in the mass spectrum of a brominated compound is its characteristic isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (approximately 50.5% and 49.5%, respectively). fiveable.me Consequently, a compound containing one bromine atom will exhibit two molecular ion peaks (M and M+2) of roughly equal intensity. youtube.com For a molecule with two bromine atoms, like this compound, the mass spectrum will show a distinctive pattern of three peaks for the molecular ion cluster: M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. youtube.com This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.
While this compound is a resorcinol (B1680541) derivative and not a vicinal diol, the technique of post-column derivatization in liquid chromatography-mass spectrometry (LC-MS) is a relevant advanced method for enhancing the detection of diols. nih.govnih.gov This method involves reacting the analyte with a derivatizing agent after it has been separated on the LC column but before it enters the mass spectrometer. waters.com For vicinal diols, reagents like boronic acids can be used to form cyclic esters, which can improve ionization efficiency and provide characteristic fragmentation patterns, thereby increasing the sensitivity and selectivity of the analysis. nih.govnih.gov This approach could be adapted for other diol isomers with appropriate derivatizing agents.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. researchgate.net Characteristic C-O stretching vibrations would appear in the 1200-1300 cm⁻¹ region, and C-Br stretching vibrations would be observed at lower wavenumbers, typically in the 500-600 cm⁻¹ range. Aromatic C-H stretching and C=C bending vibrations would also be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds like this compound are expected to exhibit absorption bands in the UV region, typically around 280 nm, due to π → π* transitions within the benzene ring. researchgate.net The presence of bromine atoms and hydroxyl groups as substituents on the aromatic ring will influence the exact position and intensity of these absorption maxima.
Table 2: Summary of Spectroscopic Features for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Two singlets for aromatic protons. |
| ¹³C NMR | Four distinct signals for the aromatic carbons. |
| Mass Spectrometry | Molecular ion cluster with a 1:2:1 (M:M+2:M+4) isotopic pattern. |
| IR Spectroscopy | Broad O-H stretch, C-O stretch, and C-Br stretch. |
| UV-Vis Spectroscopy | Absorption maximum around 280 nm. |
Chromatographic Separation Methods
Chromatography is a cornerstone for the purification and analysis of this compound. The choice between liquid and gas chromatography is primarily dictated by the compound's inherent properties, such as polarity and volatility.
Liquid chromatography is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in its purification, identification, and quantification.
In the synthesis of this compound, Thin-Layer Chromatography (TLC), a planar form of liquid chromatography, is used for monitoring the reaction progress and confirming the product's formation. For instance, after synthesis from 1,3-dihydroxybenzene and N-bromosuccinimide, TLC analysis using a 1:1 (v/v) mixture of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase showed the product as a distinct spot with a retention factor (Rƒ) of 0.6. iucr.org This initial separation is often followed by flash column chromatography for purification. iucr.org
For more detailed analysis, HPLC is the method of choice. While specific HPLC methods for this compound are not extensively detailed in the literature, methods developed for other brominated phenols can be adapted. A typical setup would involve a reverse-phase column, such as a C8 or C18, which separates compounds based on their hydrophobicity. mdpi.comresearchgate.net A mobile phase consisting of a gradient mixture of an aqueous solvent (often with an acid modifier like trifluoroacetic or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol would be employed. mdpi.comsielc.com Detection is commonly achieved using a UV detector, as the benzene ring in the molecule absorbs UV light.
Coupling HPLC with a mass spectrometer (LC-MS) provides an even more powerful analytical tool. LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the determination of the molecular weight of the compound in each chromatographic peak. ddtjournal.com For this compound, an electrospray ionization (ESI) source would be suitable, as it is effective for polar molecules. ddtjournal.com This technique would confirm the presence of the compound by detecting its molecular ion peak, and the characteristic isotopic pattern of the two bromine atoms would provide definitive identification.
Table 1: Representative Liquid Chromatography Parameters for Bromophenol Analysis This table is based on established methods for related bromophenolic compounds and illustrates typical conditions adaptable for this compound analysis.
| Parameter | HPLC | LC-MS |
| Column | Reverse-phase C8 or C18 mdpi.com | Reverse-phase C8 or C18 |
| Mobile Phase | Acetonitrile/Water with 0.05% Trifluoroacetic Acid (TFA) researchgate.net | Methanol/Water with 0.05% Formic Acid lcms.cz |
| Detection | UV-Vis Detector (e.g., at 210 nm) researchgate.net | Mass Spectrometer with ESI source lcms.cz |
| Flow Rate | 0.25 - 1.0 mL/min researchgate.netlcms.cz | 0.35 mL/min lcms.cz |
| Temperature | 30 °C researchgate.net | Ambient or controlled (e.g., 40 °C) |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the two polar hydroxyl (-OH) groups, this compound is non-volatile and exhibits strong hydrogen bonding, making it unsuitable for direct GC analysis. gcms.cz To overcome this, the compound must first be chemically modified through a process called derivatization. sigmaaldrich.com
Derivatization converts the polar -OH groups into less polar, more volatile functional groups, allowing the compound to be vaporized without decomposition and to travel through the GC column. gcms.cz Common derivatization strategies for phenolic compounds include:
Silylation: This is the most common method, where an active hydrogen is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the hydroxyl groups into TMS-ethers. gcms.cz
Acylation: This process involves converting the hydroxyl groups into esters using reagents like trifluoroacetic anhydride (B1165640) (TFAA). The resulting fluorinated derivatives are highly volatile. gcms.cz
Alkylation: This method replaces the acidic hydrogens of the phenol (B47542) groups with an alkyl group, forming an ether. gcms.cz
Once derivatized, the compound can be analyzed using a GC system, typically equipped with a capillary column (e.g., DB-5) and a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). google.com GC-MS is particularly useful as it provides both retention time data for quantification and a mass spectrum for structural confirmation of the derivative. epa.gov While specific applications for this compound are not widely documented, the principles of derivatization followed by GC or GC-MS analysis are standard procedures for the characterization of phenols and diols. sigmaaldrich.comgoogle.com
X-ray Crystallography for Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. A single-crystal X-ray diffraction study has been performed on this compound monohydrate (C₆H₄Br₂O₂·H₂O), providing unambiguous proof of its molecular structure and detailed insights into its crystal packing. iucr.org
The study revealed that the this compound molecule is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.008 Å for the non-hydrogen atoms. iucr.org The crystal structure is stabilized by a network of intermolecular O-H···O hydrogen bonds involving both the diol and the water molecule of hydration. A notable feature of the crystal packing is the formation of R₄⁴(8) rings, where two diol molecules and two water molecules are linked together by four hydrogen bonds. iucr.org These rings are further connected into layers by additional hydrogen bonds. iucr.org
The crystallographic data provides precise measurements of bond lengths, bond angles, and the unit cell parameters, which are the gold standard for structural confirmation.
Table 2: Crystal Data and Structure Refinement for this compound Monohydrate iucr.org
| Parameter | Value |
| Empirical Formula | C₆H₄Br₂O₂·H₂O |
| Formula Weight | 285.92 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 14.881 (3) Åb = 12.394 (3) Åc = 4.9080 (10) Å |
| Volume | 905.7 (3) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 2.098 Mg/m³ |
| Final R factor | R = 0.060 |
| wR factor (all data) | wR = 0.152 |
Table 3: Selected Hydrogen-Bond Geometry for this compound Monohydrate (Å, °) iucr.org
| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |
| O1–H1···O3 | 0.82 | 1.88 | 2.696 (7) | 171 |
| O2–H2···O3 | 0.82 | 2.03 | 2.760 (7) | 149 |
| O3–H3A···O1 | 0.95 | 1.95 | 2.894 (7) | 173 |
| O3–H3B···O2 | 0.95 | 1.83 | 2.766 (7) | 168 |
| D = donor atom; H = hydrogen atom; A = acceptor atom. |
Computational and Theoretical Investigations of 4,6 Dibromobenzene 1,3 Diol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. For halogenated phenols, these methods, particularly Density Functional Theory (DFT), offer deep insights into their reactivity and structure.
Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For halogenated phenolic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, are employed to optimize molecular geometries and compute a range of quantum chemical descriptors. nih.gov These descriptors are critical for building predictive models for biological activity and reactivity. nih.gov
Studies on various brominated phenols have demonstrated that DFT can effectively predict properties that govern their behavior. For instance, calculations can determine the distribution of electron density, identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In 4,6-dibromobenzene-1,3-diol, the hydroxyl (-OH) groups are expected to be primary sites for nucleophilic activity, while the electron-withdrawing nature of the bromine atoms enhances the acidity of these hydroxyl groups.
Key reactivity indices derived from DFT calculations help in understanding and predicting chemical behavior. nih.gov Although specific values for this compound are not published, the general parameters calculated for similar molecules provide a strong indication of its chemical nature.
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of a molecule. |
This table is based on general principles and findings from DFT studies on related phenolic compounds.
Research on halogenated phenolic chemicals has shown that descriptors representing molecular mass, charges on hydrogen atoms, and frontier orbital energies strongly correlate with their potential to inhibit biological pathways, such as thyroid hormone sulfotransferase activity. nih.gov This suggests that molecular size, hydrogen-bonding capacity, and reactivity play crucial roles in their biological interactions. nih.gov
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of this theory is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to a molecule's electronic properties and reactivity. ossila.com
HOMO : The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction. Its energy level correlates with the ionization potential and indicates the molecule's capacity as an electron donor. ossila.com For a compound like this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs and the π-system of the benzene (B151609) ring.
LUMO : The LUMO is the orbital that is most likely to accept electrons. Its energy level is related to the electron affinity. ossila.com The lower the LUMO energy, the more readily the molecule can accept electrons, making it a better electrophile. The bromine substituents on the ring are expected to lower the LUMO energy of this compound, influencing its ability to participate in reactions involving electron acceptance.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the band gap) is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Halogenation has been shown to reduce the HOMO-LUMO gap in aromatic systems, which can increase reactivity. researchgate.net
Computational studies on bromophenols use MO analysis to understand reaction mechanisms, such as the cleavage of carbon-bromine bonds during electrochemical reduction. researchgate.net The analysis of these orbitals provides a detailed picture of how and where chemical reactions are likely to occur. iqce.jp
Table 2: Conceptual Frontier Orbital Characteristics for this compound
| Molecular Orbital | Expected Location of Electron Density | Role in Reactivity |
|---|---|---|
| HOMO | Delocalized over the benzene ring and oxygen atoms. | Site of electrophilic attack; electron donation. |
| LUMO | Distributed across the aromatic ring with contributions from the C-Br antibonding orbitals. | Site of nucleophilic attack; electron acceptance. |
| HOMO-LUMO Gap | Moderate; influenced by both hydroxyl (donating) and bromine (withdrawing) groups. | Determines kinetic stability, polarizability, and electronic transition energy. |
This table is a conceptual representation based on MO principles and data from related brominated phenols. ossila.comresearchgate.netresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, which is not captured by static quantum chemical calculations. By solving Newton's equations of motion for a system of interacting particles, MD can reveal information about conformational changes, solvent interactions, and the stability of molecular complexes. nih.gov
While no specific MD simulation studies for this compound are available in the surveyed literature, this technique has been successfully applied to other brominated phenols to understand their interactions with biological macromolecules. For example, MD simulations have confirmed the stability of the complex formed between 2,4-dibromophenol (B41371) and human hemoglobin, providing insights into how such compounds can induce structural changes in proteins. nih.gov Similarly, Car-Parrinello Molecular Dynamics (CPMD) has been used to assess the dynamics of intramolecular hydrogen bonds in brominated naphthoquinone derivatives. mdpi.com
For this compound, MD simulations could be hypothetically employed to:
Investigate its behavior in different solvent environments (e.g., water, lipids) to understand its partitioning and transport properties.
Simulate its interaction with the active site of an enzyme or a receptor to assess the stability of the bound complex and identify key binding interactions over time.
Study its potential to permeate biological membranes.
Explore the conformational flexibility of the molecule and the dynamics of its hydroxyl groups.
In Silico Modeling for Structure-Activity Relationship (SAR) Studies
In silico modeling encompasses a range of computational techniques used to predict the properties and biological activities of chemical compounds. A major application of these models is in the development of Quantitative Structure-Activity Relationships (QSAR). QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net
For halogenated phenols, QSAR studies are crucial for assessing their potential as environmental pollutants and endocrine disruptors. nih.govnih.gov These models use calculated molecular descriptors (like those from DFT) to predict activities such as binding affinity to proteins like human transthyretin (hTTR), a transport protein for thyroid hormones. researchgate.netnih.govacs.org
Key findings from SAR studies on related compounds indicate that:
The number and position of halogen substituents significantly influence biological activity. nih.gov
Hydroxyl groups are critical for binding to many biological targets through hydrogen bonding. uninsubria.it
Hydrophobicity and electronic properties are key determinants of binding affinity. nih.gov
A QSAR model developed for halogenated phenolic chemicals identified molecular mass, hydrogen-bond strength, and frontier orbital energies as key predictors for the inhibition of thyroid hormone sulfotransferase. nih.gov Such models can be used to screen compounds like this compound for potential biological effects and prioritize them for further experimental testing. uninsubria.it
Molecular Docking and Ligand Binding Predictions
Molecular docking is a prominent in silico technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is widely used in drug discovery and toxicology to understand binding mechanisms and predict binding affinity. nih.govresearchgate.net
No specific molecular docking studies for this compound have been published. However, numerous studies on other brominated phenols demonstrate the utility of this approach. For instance, docking studies have been used to:
Predict the binding mode of bromophenols within the active site of enzymes like α-glucosidase and tyrosinase. researchgate.netmdpi.com
Identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov
Explain the inhibitory activity of brominated compounds against target proteins like cyclooxygenase (COX) enzymes. japsonline.com
Compare the binding of different isomers or analogues to understand structure-activity relationships at the molecular level. ikm.org.my
In a hypothetical docking study of this compound, the two hydroxyl groups would be expected to act as key hydrogen bond donors and/or acceptors, while the dibrominated benzene ring would likely engage in hydrophobic and van der Waals interactions within the receptor's binding pocket. The results would provide a binding score, estimating the affinity of the compound for the target, and a visual model of the complex, which could guide the design of new molecules or explain potential toxicity mechanisms.
Applications and Functionalization in Material Science and Polymer Chemistry
Role as a Monomer or Building Block in Polymer Synthesis
No studies were identified that specifically describe the use of 4,6-Dibromobenzene-1,3-diol as a monomer or building block for polymer synthesis. While the diol functionality suggests potential for use in condensation polymerizations (e.g., to form polyesters or polyethers), no documented examples of such reactions or the resulting polymers were found.
Development of Polymeric Materials with Engineered Properties
Consequently, due to the absence of synthesized polymers from this compound, there is no information available on the development of polymeric materials with engineered properties derived from this specific monomer.
Incorporation into Functional Biodegradable Polymers
The literature search did not provide any instances of this compound being incorporated into functional biodegradable polymers. Generally, halogenated compounds are known for their persistence in the environment, and their inclusion in biodegradable materials is a highly specialized area of research for which no data was found for this particular compound.
Flame Retardant Additives Based on Brominated Polymers
While the field of brominated flame retardants is extensive, there is no specific mention of polymers synthesized from this compound being used for this purpose. The existing literature on brominated polymeric flame retardants focuses on other monomers, such as tetrabromobisphenol A (TBBPA).
Development of Resins and Composites
No information was found regarding the use of this compound in the development of resins, such as epoxy or polyester resins, or in the formulation of composite materials.
Advanced Materials for Specific Applications
The search for advanced materials derived from this compound for specific applications yielded no results.
Biomedical Engineering (Polymer Biocompatibility Considerations)
There is no available research on the use of polymers derived from this compound in biomedical engineering. As such, there are no studies on the biocompatibility of any such potential polymers. While some research exists on the antimicrobial properties of smaller, non-polymeric brominated resorcinol (B1680541) derivatives, this does not extend to biocompatibility considerations for polymeric materials in biomedical applications.
Supramolecular Assembly and Crystal Engineering
The principles of supramolecular assembly and crystal engineering rely on the predictable and directional nature of non-covalent interactions to guide molecules into specific arrangements, forming well-defined crystalline architectures. In this context, this compound serves as an exemplary building block, or synthon, due to its capacity for forming robust and directional intermolecular connections.
The hydroxyl groups of this compound are potent hydrogen bond donors, readily interacting with suitable acceptor molecules to form intricate networks. This is a well-established strategy in the design of co-crystals, where two or more different molecular components self-assemble in a stoichiometric ratio within a crystal lattice. For instance, the structural analogue 4,6-diacetylresorcinol has been shown to form supramolecular aggregates through a combination of hydrogen bonding and π–π stacking interactions. In these structures, the resorcinol moiety's hydroxyl groups form intramolecular hydrogen bonds with the adjacent acetyl groups, and the molecules then arrange into stacks, creating a three-dimensional network. This illustrates the potential of the resorcinol framework in directing crystal packing.
Furthermore, the bromine atoms on the this compound molecule introduce the possibility of halogen bonding, a highly directional and tunable non-covalent interaction. A halogen bond occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. The strength of this interaction increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. The presence of two bromine atoms on the benzene (B151609) ring of this compound makes it a compelling candidate for the construction of halogen-bonded supramolecular assemblies. These interactions can be exploited to create diverse and complex architectures, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. The interplay between hydrogen and halogen bonding can lead to the formation of highly stable and predictable co-crystals with unique physicochemical properties.
Research into the co-crystallization of halogenated organic molecules has demonstrated that perfluorinated iodobenzenes are ideal halogen-bond donors due to the enhanced electrophilicity of the iodine atoms. While not as strong as iodine, the bromine atoms in this compound can still form effective halogen bonds with suitable acceptors, such as nitrogen-containing heterocycles or anions. The synergistic effect of hydrogen and halogen bonding in co-crystals containing halophenols has been shown to direct the formation of linear polymers and other extended structures.
| Interaction Type | Participating Groups | Role in Assembly | Example from Related Structures |
|---|---|---|---|
| Hydrogen Bonding | Hydroxyl (-OH) groups | Formation of primary structural motifs (e.g., chains, rings) | Intramolecular S(6) rings in 4,6-diacetylresorcinol |
| Halogen Bonding | Bromine (-Br) atoms | Directional control of crystal packing, formation of extended networks | Linear polymers in co-crystals of 4-iodotetrafluorophenol with 4,4′-bipyridine |
| π–π Stacking | Benzene ring | Stabilization of layered structures | Stacking of 4,6-diacetylresorcinol molecules |
Sensor Development
The development of electrochemical sensors for phenolic compounds, including resorcinol, is an active area of research. These sensors often utilize modified electrodes that facilitate the electrochemical oxidation of the target analyte. While specific studies on this compound are limited, research on resorcinol provides a strong basis for its potential application. The electrochemical oxidation of resorcinol is an irreversible process that leads to the formation of radicals which can then dimerize or polymerize on the electrode surface. This process can be monitored using techniques like cyclic voltammetry, and the resulting signal can be correlated to the concentration of the analyte. The bromine substituents on this compound would likely influence its oxidation potential and could potentially enhance the sensitivity or selectivity of the sensor.
In the realm of optical sensors, the resorcinol scaffold can be incorporated into larger molecular systems designed for anion recognition. The development of fluorescent chemosensors for anions often relies on mechanisms such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). The hydroxyl groups of this compound could serve as binding sites for anions like fluoride, acetate (B1210297), or phosphate. This binding event can perturb the electronic properties of an attached fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength, which can be visually detected or measured with a spectrometer. The bromophenolic nature of the compound is also of interest, as bromophenols have been explored for their diverse biological activities, and their unique chemical properties could be harnessed for sensing applications.
| Sensing Type | Potential Mechanism | Target Analytes | Role of this compound |
|---|---|---|---|
| Electrochemical | Electrochemical oxidation | General redox-active species | As the electroactive species whose oxidation is monitored. |
| Fluorescent | Anion binding induced changes in fluorescence (e.g., PET, ESIPT) | Anions (e.g., F⁻, CH₃COO⁻, H₂PO₄⁻) | As the recognition unit (via -OH groups) in a larger sensor molecule. |
| Colorimetric | Anion binding induced color change | Anions | As a component of a chromogenic receptor. |
Environmental Distribution, Transformation, and Bioremediation of Brominated Phenolic Compounds
Environmental Occurrence and Distribution in Various Compartments
Brominated phenolic compounds, including 4,6-Dibromobenzene-1,3-diol, are found in the environment due to both natural production and anthropogenic activities. Their distribution spans across aquatic and terrestrial systems, as well as within various marine organisms.
While brominated phenols are recognized as environmental contaminants, specific monitoring data for this compound in environmental compartments such as water, soil, and sediment are not widely documented. However, the presence of related bromophenols is well-established. For instance, 2,4-dibromophenol (B41371) (2,4-DBP) and 2,4,6-tribromophenol (B41969) (2,4,6-TBP) are frequently detected in air, aquatic ecosystems, and soil, originating from their use as flame retardants and pesticides researchgate.net. The physicochemical properties of this compound suggest how it might behave in the environment. Its calculated XLogP3 value of 2.6 indicates a moderate potential for partitioning into organic matter, suggesting it could be found adsorbed to soil and sediment particles nih.govechemi.com.
For comparison, regulatory screening levels have been established for related compounds. The U.S. EPA has set regional screening levels for 1,3-dibromobenzene in residential soil at 31.0 mg/kg and in tap water at 5.30 µg/L, which can provide context for the potential environmental concentrations of concern for similar dibrominated compounds nih.gov.
A significant source of brominated phenols in the marine environment is their natural production by various organisms, particularly marine algae nih.gov. Red algae (Rhodophyta), especially those from the Rhodomelaceae family, are prolific producers of a diverse array of brominated compounds d-nb.infonih.gov. Species such as Rhodomela confervoides, Polysiphonia urceolata, and Odonthalia corymbifera have been found to synthesize a wide range of bromophenols nih.govresearchgate.netscilit.com. These compounds are believed to serve as chemical defense mechanisms against grazing and fouling diva-portal.org.
The biosynthesis of these compounds involves bromoperoxidase enzymes, which utilize bromide from seawater to halogenate phenolic precursors nih.gov. While numerous bromophenols have been isolated and identified from red algae, including various dibromophenol isomers and more complex derivatives, the specific isolation of this compound has not been explicitly reported in the available literature. However, the structural diversity of known algal metabolites suggests that its natural occurrence is plausible.
Table 1: Examples of Bromophenols Isolated from Marine Red Algae
| Compound Name | Algal Source | Reference |
|---|---|---|
| 3-Bromo-4,5-dihydroxybenzaldehyde | Polysiphonia morrowii, Rhodomela confervoides | researchgate.net |
| 2,3-Dibromo-4,5-dihydroxybenzyl alcohol | Rhodomela confervoides | nih.gov |
| 2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol | Symphyocladia latiuscula | nih.gov |
Bioremediation Strategies for Halogenated Aromatic Pollutants
Halogenated aromatic compounds are recognized for their persistence in the environment, which is largely due to the strength of the carbon-halogen bond. nih.gov Bioremediation, the use of microorganisms to degrade or detoxify pollutants, presents a promising and environmentally friendly approach to address contamination by these substances. sigmaaldrich.com The effectiveness of bioremediation is dependent on various factors, including the specific chemical structure of the pollutant, the presence of suitable microorganisms, and prevailing environmental conditions.
Microbial degradation of halogenated aromatics can occur under both aerobic and anaerobic conditions. sigmaaldrich.com A crucial step in this process is dehalogenation, the removal of halogen substituents from the aromatic ring. This can be achieved through several enzymatic mechanisms, including reductive, hydrolytic, or oxygenolytic dehalogenation. sigmaaldrich.com
General Bioremediation Pathways:
The microbial breakdown of halogenated aromatic compounds typically proceeds through a series of metabolic pathways:
Upper Pathway: Initial transformation of the parent compound into a more easily metabolized intermediate.
Middle Pathway: This often involves the critical dehalogenation step.
Lower Pathway: Further degradation of the dehalogenated intermediates, often leading to compounds that can enter central metabolic cycles of the microorganisms. sharingtechcn.com
For many brominated phenols, a secondary carbon source is often required to support microbial growth and the biodegradation of the target compound, as the low carbon content of the pollutant itself may not be sufficient to sustain the microbial population.
It is important to reiterate that while these general principles apply to a wide range of halogenated aromatic pollutants, the specific metabolic pathways and microbial consortia involved in the potential bioremediation of this compound have not been documented in the reviewed scientific literature. Further research is needed to elucidate the environmental fate and potential for bioremediation of this specific compound.
Biological Activities and Mechanistic Insights Excluding Dosage
Other Reported Biological Activities (e.g., Antidiabetic, Antiviral, Anticancer, Anti-inflammatory)
Comprehensive searches for other potential biological activities of 4,6-Dibromobenzene-1,3-diol, including antidiabetic, antiviral, anticancer, and anti-inflammatory properties, did not yield any relevant research findings. While the crystallographic structure of this compound monohydrate has been described, studies detailing its biological effects are absent from the public domain.
Molecular Mechanisms of Bioactivity
The bioactivity of phenolic compounds, including halogenated variants like this compound, is often attributed to their interaction with key biological macromolecules such as enzymes and receptors. The introduction of bromine atoms to the benzene-1,3-diol (resorcinol) core can significantly alter the compound's physicochemical properties, including its lipophilicity and electronic distribution, which in turn influences its biological interactions.
Direct and specific enzyme inhibition studies for this compound are not extensively detailed in the available scientific literature. However, research on closely related brominated resorcinol (B1680541) structures suggests potential inhibitory activities against various enzymes. For instance, a study on dimeric forms of brominated resorcinols demonstrated inhibitory effects. Specifically, the compound 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) exhibited inhibitory activity against isocitrate lyase from Candida albicans. nih.gov This suggests that the brominated benzene-1,3-diol moiety can be a key structural feature for enzyme interaction.
The general mechanism for enzyme inhibition by phenolic compounds often involves the formation of hydrogen bonds with amino acid residues in the enzyme's active site, or in some cases, covalent modification. The hydroxyl groups of the resorcinol structure are crucial for such interactions.
While specific data for this compound is not available, the table below illustrates the type of data that would be generated in enzyme inhibition studies for related compounds.
Table 1: Illustrative Enzyme Inhibition Data for a Related Brominated Resorcinol Dimer
| Compound | Target Enzyme | Organism | IC50 |
|---|
The biological efficacy of brominated phenols is influenced by several structural features, including the number and position of bromine atoms and hydroxyl groups.
Bromine Substitution : The presence of bromine atoms can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. The position of the bromine atoms on the aromatic ring also influences the electronic properties of the molecule, which can affect its interaction with biological targets. In some series of bromophenol derivatives, an increasing number of bromine atoms has been correlated with stronger enzyme inhibition against isocitrate lyase. mdpi.com
Hydroxyl Groups : The hydroxyl groups of the resorcinol moiety are critical for biological activity. They can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes and the binding pockets of receptors. The 1,3-diol arrangement in resorcinol provides a specific spatial orientation for these interactions.
A review of bromophenols from marine algae indicates that the degree of bromination can have variable effects on antioxidant activity, in some cases increasing it and in others decreasing it, suggesting that the relationship between structure and activity is complex and target-dependent. mdpi.com For antimicrobial activity, the diphenylmethane (B89790) skeleton and bromine moieties have been identified as essential for the inhibition of certain enzymes. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) |
Future Research Directions and Emerging Areas
Development of Novel Synthetic Methodologies for 4,6-Dibromobenzene-1,3-diol Analogues
The synthesis of this compound analogues is a burgeoning area of research, driven by the need to fine-tune the molecule's properties for specific applications. Current methods often rely on the direct bromination of resorcinol (B1680541), but achieving high regioselectivity and yield for a diverse range of analogues remains a challenge. chemicalbook.comrsc.org Future research will likely focus on developing more sophisticated and efficient synthetic routes.
Key areas of development include:
Catalytic Bromination: The use of novel catalysts to control the regioselectivity of bromination on the resorcinol ring is a primary objective. rsc.org Visible-light photoredox catalysis, for instance, has shown promise for the bromination of phenols and could be adapted for the selective synthesis of specific isomers. beilstein-journals.org Research into supported bifunctional catalysts may also provide pathways to enantioselective syntheses, particularly for chiral analogues. rsc.org
Multi-step Synthetic Strategies: Complex analogues may require multi-step approaches, starting from substituted benzene (B151609) derivatives. mdpi.com Methodologies like the Baeyer-Villiger oxidation of brominated phenoxybenzaldehydes or the coupling of fluorobenzaldehydes with brominated phenols have been used to create related structures like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and could be adapted for the synthesis of this compound analogues. researchgate.net
Enzyme-Mediated Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. FAD-dependent monooxygenases have demonstrated the ability to catalyze the oxidative dearomatization of phenol (B47542) and resorcinol substrates, a transformation that could be harnessed to produce complex, chiral analogues. nih.gov Bromoperoxidases, found in marine algae, are another promising enzymatic tool, capable of catalyzing the dimerization and transformation of bromophenols. acs.org
Exploration of Advanced Catalytic Applications
The inherent electronic and steric properties of this compound and its derivatives make them promising candidates for applications in catalysis. The electron-withdrawing nature of the bromine atoms and the coordinating ability of the hydroxyl groups can be leveraged in both organocatalysis and as ligands in transition metal catalysis.
Future explorations in this domain are expected to include:
Organocatalysis: Chiral diol scaffolds, such as BINOL, have been successfully used to induce enantioselectivity in a variety of organic reactions. nih.gov Analogues of this compound with axial chirality could be designed and synthesized to act as novel organocatalysts for reactions like asymmetric allylboration or propargylation. nih.gov
Ligand Development for Transition Metal Catalysis: The diol functionality can act as a bidentate ligand, coordinating with various metal centers. Research is underway to develop ruthenium, copper, and iron-based catalysts with phenol-containing ligands for reactions such as Csp²–H alkylation. rsc.org Derivatives of this compound could serve as tunable ligands, where the bromine substituents modulate the electronic properties of the metal center, thereby influencing catalytic activity and selectivity.
Catalysis of Specific Transformations: The unique reactivity of bromo-organic compounds is being harnessed for various transformations. sci-hub.se For example, triarylsilanols with bromo-substituents have been identified as active catalysts for the direct amidation of carboxylic acids. Future work could investigate the catalytic potential of this compound derivatives in similar or novel reaction types. Oxovanadium complexes have shown catalytic activity in the oxidation of hydroquinones to benzoquinones, and similar systems could be explored with brominated diols. thieme-connect.de
Deeper Mechanistic Understanding of Biological Interactions
Brominated phenolic compounds are known to exhibit a wide range of biological activities, and understanding the precise mechanisms of these interactions is crucial for the development of new therapeutic agents and for assessing potential toxicity. mdpi.comresearchgate.netnih.gov The structure of this compound suggests it could interact with various biological targets.
Key research directions include:
Enzyme Inhibition: Brominated resorcinol dimers have shown potent antibacterial activity and the ability to inhibit enzymes like isocitrate lyase in Candida albicans. nih.gov Future studies should focus on identifying the specific binding modes of this compound and its analogues with target enzymes, elucidating the structure-activity relationships that govern their inhibitory potency. The number and position of bromine atoms have been shown to be critical for the inhibition of enzymes like α-glucosidase. nih.gov
Receptor Binding and Endocrine Disruption: Brominated phenolic compounds can act as endocrine disruptors by interacting with nuclear receptors. nih.gov Studies have shown that the degree of bromination influences the binding affinity of these compounds to thyroid hormone receptors (TRβ). nih.gov Similarly, potent competitive binding to the thyroid hormone transport protein transthyretin (TTR) has been observed for brominated phenols, with increased bromination leading to stronger binding. oup.com A deeper mechanistic investigation, using techniques like X-ray crystallography of the ligand-receptor complexes, is needed to understand the specific molecular interactions that drive these effects.
Antimicrobial and Anticancer Mechanisms: The antimicrobial and anticancer properties of related compounds are attributed to their ability to modulate various biochemical pathways, often through hydrogen bonding via the hydroxyl groups and altered reactivity due to the bromine atoms. For example, highly brominated quinolines have shown potential as anticancer agents by inhibiting Topo 1 enzyme and binding to DNA. nih.gov Future work should aim to unravel the specific signaling pathways affected by this compound and its derivatives in both microbial and cancer cells.
Integration of Computational and Experimental Approaches for Material Design
The synergy between computational modeling and experimental validation is a powerful paradigm for the rational design of new materials with tailored properties. For this compound, this integrated approach can accelerate the discovery of novel materials for electronics, optics, and other advanced applications.
Emerging areas of research in this field involve:
Predictive Modeling of Electronic Properties: Quantum-chemical methods like Density Functional Theory (DFT) are being used to predict the electronic properties of brominated aromatic compounds. acs.orgacs.org These calculations can determine frontier molecular orbital (FMO) energies (HOMO and LUMO), which are crucial for designing materials for organic light-emitting diodes (OLEDs) and other organic electronics. acs.org
Understanding Reaction Mechanisms: Computational modeling is instrumental in elucidating the mechanisms of complex chemical reactions. DFT calculations have been used to investigate the mechanochemical Pd(II)-catalyzed bromination of aromatic C-H bonds, providing insights into the role of catalysts and additives. acs.org This knowledge can guide the optimization of synthetic routes for novel this compound analogues.
Structure-Property Relationship Elucidation: By combining computational predictions with experimental data from techniques like NMR, FT-IR, and X-ray crystallography, researchers can build robust structure-property relationships. researchgate.net This understanding allows for the targeted synthesis of molecules with desired characteristics, such as specific absorption and emission spectra for optical applications or defined packing structures in the solid state for enhanced charge transport.
Comprehensive Environmental Risk Assessment and Mitigation Strategies
As with many halogenated aromatic compounds, the potential environmental impact of this compound and its derivatives requires careful assessment. ontosight.ai These compounds can be persistent in the environment and may bioaccumulate. nih.govepa.gov A comprehensive understanding of their environmental fate and the development of effective mitigation strategies are therefore critical research priorities.
Future research in this area should focus on:
Fate and Transport Studies: While general data exists for brominated flame retardants, specific studies on the environmental persistence, mobility, and bioaccumulation potential of this compound are needed. gdut.edu.cn Research should investigate its degradation pathways in various environmental compartments, such as soil and water, and identify its potential transformation products.
Toxicity Assessment: A thorough evaluation of the ecotoxicity of this compound and its degradation products is essential. researchgate.net This includes assessing its effects on a range of aquatic and terrestrial organisms to establish safe environmental concentration limits.
Development of Remediation Technologies: Research into effective mitigation strategies is crucial. This includes exploring bioremediation approaches that utilize microorganisms capable of degrading brominated aromatic compounds. nih.govmdpi.comresearchgate.net The identification of bacterial consortia and the enzymes responsible for dehalogenation can lead to the development of targeted bioremediation technologies. mdpi.com Additionally, advanced oxidation and reduction processes, such as Cu-catalyzed hydrodehalogenation, show promise for the chemical degradation of these pollutants. mdpi.com Photobiodegradation, which combines microbial and photochemical processes, represents another innovative avenue for mitigation. scirp.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,6-Dibromobenzene-1,3-diol, and how can purity be optimized?
- Methodology : Direct bromination of benzene-1,3-diol using bromine (Br₂) in acetic acid under controlled temperature (0–5°C) is a common approach. Post-synthesis purification via recrystallization in ethanol-water mixtures improves purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .
- Challenges : Over-bromination can occur if stoichiometry is not tightly controlled. Use excess acetic acid to suppress side reactions.
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
- X-ray crystallography resolves the spatial arrangement of bromine substituents and hydroxyl groups (as demonstrated for analogous diol co-crystals) .
- ¹³C-NMR distinguishes between brominated and non-brominated carbons. Compare predicted vs. experimental shifts to validate assignments .
- FT-IR identifies O–H stretching (broad ~3200 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹) .
Q. What are the solubility and stability properties of this compound under varying conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) due to hydroxyl groups. Limited solubility in water, though brominated analogs show persistence in aqueous environments .
- Stability : Susceptible to thermal degradation above 150°C. Store under inert gas (N₂/Ar) to prevent oxidation of hydroxyl groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic or supramolecular systems?
- Approach :
- Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic (OH groups) and electrophilic (Br atoms) sites.
- Molecular docking studies can simulate interactions with enzymes or metal complexes (e.g., vanadium catalysts, as seen in Schiff base ligand systems) .
- Validation : Compare computational predictions with experimental kinetic data or spectroscopic shifts .
Q. What environmental risks are associated with this compound, and how can its persistence be assessed?
- Risk Assessment :
- Brominated diols are classified as Group 2B carcinogens (possibly carcinogenic to humans) based on structural analogs .
- Conduct biodegradability assays (e.g., OECD 301F) to evaluate persistence in water/soil.
- Analytical Monitoring : Use GC-MS with isotopic internal standards (e.g., ²H-labeled analogs) for trace detection in environmental samples .
Q. How can this compound be incorporated into functional materials (e.g., polymers or co-crystals)?
- Material Design :
- Co-crystallize with nitrogen-rich molecules (e.g., 1,4-diazabicyclo[2.2.2]octane) via O–H···N hydrogen bonds to form supramolecular chains .
- Polymerize via esterification with dicarboxylic acids, leveraging hydroxyl reactivity. Monitor crosslinking with differential scanning calorimetry (DSC) .
Q. What are the potential biological applications of this compound, and how can its bioactivity be tested?
- Antimicrobial Screening :
- Use broth microdilution assays to determine minimum inhibitory concentrations (MIC) against resistant strains (e.g., MRSA), as shown for structurally related diyne-diols .
- Assess cytotoxicity in mammalian cell lines (e.g., HEK293) to evaluate selectivity .
Data Contradictions and Resolution
- Water Solubility vs. Environmental Fate : While brominated diols are highly water-soluble , their environmental persistence may contradict rapid biodegradation assumptions. Resolve via long-term fate studies under simulated natural conditions.
- Carcinogenicity Classification : Group 2B classification for analogs lacks direct evidence for this compound. Conduct in vivo carcinogenicity assays (e.g., rodent models) to clarify risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
